Cas no 150448-66-1 (1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone)

1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone structure
150448-66-1 structure
Product Name:1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone
CAS No:150448-66-1
MF:C12H19NO3S
MW:257.349162340164
MDL:MFCD00269650
CID:1036764
PubChem ID:7167461
Update Time:2025-05-21

1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl-(2S)-bornane-10,2-sultam
    • 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone
    • Ethanone, 1-[(3aR,6S,7aS)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-
    • 7216AJ
    • AM20120711
    • 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)ethan-1-one
    • (N-Acetyl)-(2S)-bornane-10,2-sultaM
    • AC-28347
    • SCHEMBL16021267
    • 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone
    • (1R,5S,7S)-4-ACETYL-10,10-DIMETHYL-3??-THIA-4-AZATRICYCLO[5.2.1.0(1),?]DECANE-3,3-DIONE
    • DB-300295
    • AKOS016013202
    • CS-0155053
    • N-Acetyl-(2S)-bornane-10 pound not2-sultam
    • 150448-66-1
    • N-ACETYL-(2S)-BORNANE 10,2-SULTAM
    • 1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone
    • MDL: MFCD00269650
    • Inchi: 1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9-,10-,12-/m0/s1
    • InChI Key: FECARJHVTMSYSJ-NHCYSSNCSA-N
    • SMILES: S1(C[C@@]23CC[C@@H](C[C@@H]2N1C(C)=O)C3(C)C)(=O)=O

Computed Properties

  • Exact Mass: 257.10900
  • Monoisotopic Mass: 257.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8
  • XLogP3: 1.5

Experimental Properties

  • Boiling Point: 371.4±25.0℃ at 760 mmHg
  • PSA: 62.83000
  • LogP: 2.39190

1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone Pricemore >>

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Additional information on 1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone

Professional Introduction to Compound with CAS No. 150448-66-1 and Product Name: 1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone

The compound in question, identified by the CAS number 150448-66-1, is a highly specialized molecule with a complex structural framework. Its product name, 1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone, underscores its intricate chemical composition and potential biological significance. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in the field of pharmaceutical research.

At the core of this compound's identity lies its unique heterocyclic structure. The presence of a benzo[c]isothiazole core is particularly noteworthy, as this scaffold is frequently encountered in medicinal chemistry due to its ability to interact with biological targets in diverse ways. The specific configuration denoted by (3Ar,6S,7aS) indicates a carefully orchestrated stereochemical arrangement, which is often critical for the compound's biological activity. This stereochemistry not only influences the molecule's shape but also its interactions with enzymes and receptors.

The 8,8-Dimethyl-2,2-dioxidohexahydro substituents further modify the molecule's electronic and steric properties. These groups contribute to the overall stability of the compound while potentially enhancing its solubility and bioavailability—key factors in drug development. The combination of these structural elements makes this compound a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in benzo[c]isothiazole derivatives due to their demonstrated efficacy in modulating biological pathways associated with inflammation, pain, and neurodegeneration. For instance, studies have highlighted the potential of such compounds as scaffolds for developing novel anti-inflammatory agents. The specific modifications present in our compound may confer unique pharmacological profiles that distinguish it from existing analogs.

One of the most exciting aspects of this molecule is its potential application in neurological research. Emerging evidence suggests that benzo[c]isothiazole derivatives can interact with neurotransmitter systems involved in mood regulation and cognitive function. The stereochemical purity of our compound ensures that these interactions are studied under controlled conditions, minimizing variability and enhancing the reliability of experimental outcomes. Researchers are particularly interested in exploring its effects on serotonin receptors, which play a crucial role in conditions such as depression and anxiety.

Moreover, the ethanone moiety at the terminal position of the molecule introduces a polar functional group that can facilitate binding to hydrophilic regions of biological targets. This feature is especially valuable when designing molecules intended for oral administration or intravenous injection. The balance between lipophilicity and polarity is a delicate optimization process that can significantly impact a drug's pharmacokinetic behavior.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves careful selection of reagents and catalysts to achieve high yields while maintaining stereochemical integrity. Advances in synthetic methodologies have enabled chemists to construct complex scaffolds like this one with greater precision than ever before. This progress underscores the importance of interdisciplinary collaboration between synthetic chemists and biologists in unlocking new therapeutic possibilities.

Recent computational studies have also shed light on the potential binding modes of this compound within biological targets. Molecular docking simulations indicate that it can engage with proteins involved in signal transduction pathways relevant to cancer metabolism. These findings align with broader trends in oncology research toward targeting metabolic vulnerabilities as a means of disrupting tumor growth without harming healthy cells.

In conclusion,1-((3Ar,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone (CAS No. 150448-66-1) stands out as a structurally sophisticated molecule with significant untapped potential across multiple therapeutic domains. Its unique combination of stereochemistry,benzo[c]isothiazole core,ethanone substituent,and dimethyl oxides makes it an intriguing subject for further investigation by researchers aiming to develop next-generation pharmaceuticals.

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